molecular formula C18H24N6O B2841345 N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)cyclohexanecarboxamide CAS No. 1421455-58-4

N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)cyclohexanecarboxamide

Cat. No.: B2841345
CAS No.: 1421455-58-4
M. Wt: 340.431
InChI Key: XRZRDHPOTVFGOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)cyclohexanecarboxamide (CAS 1421455-58-4) is a synthetic small-molecule compound featuring a pyrimidine-pyridine core with an appended cyclohexanecarboxamide moiety . Its structure is engineered for selective binding to specific biological targets, making it a valuable tool in medicinal chemistry and drug discovery research, particularly in the field of kinase inhibition studies . The compound's dual amino-functionalized pyrimidine scaffold enhances interactions with target proteins, while the cyclohexane group contributes to improved pharmacokinetic profiles . This molecular architecture makes it a versatile intermediate or lead compound in discovery programs for oncology and inflammation-related pathways . Heterocyclic scaffolds, like the one in this compound, are fundamental in over 85% of FDA-approved pharmaceuticals and are particularly prominent in cancer research due to their ability to engage in key intermolecular interactions with biological targets . The compound is supplied with a well-defined synthetic route that allows for scalable production with high purity . This product is intended for Research Use Only (RUO) and is not approved for human, veterinary, or diagnostic use.

Properties

IUPAC Name

N-[2-[[6-(pyridin-2-ylamino)pyrimidin-4-yl]amino]ethyl]cyclohexanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N6O/c25-18(14-6-2-1-3-7-14)21-11-10-20-16-12-17(23-13-22-16)24-15-8-4-5-9-19-15/h4-5,8-9,12-14H,1-3,6-7,10-11H2,(H,21,25)(H2,19,20,22,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRZRDHPOTVFGOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NCCNC2=CC(=NC=N2)NC3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)cyclohexanecarboxamide typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and guanidine.

    Introduction of the Pyridine Moiety: The pyridine ring is introduced via a nucleophilic substitution reaction, where a pyridine derivative reacts with the pyrimidine core.

    Linking the Ethylamine Chain: The ethylamine chain is attached through an amination reaction, forming a stable bond between the pyrimidine and the ethylamine.

    Cyclohexanecarboxamide Formation: Finally, the cyclohexanecarboxamide group is introduced through an amidation reaction, completing the synthesis of the compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, high-throughput screening for reaction conditions, and purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)cyclohexanecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles such as amines, thiols, or halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)cyclohexanecarboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, due to its ability to interact with specific molecular targets.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)cyclohexanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can inhibit or modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of histone deacetylases, leading to decreased tumor cell proliferation and suppression of tumor growth .

Comparison with Similar Compounds

Structural Modifications and Activity

  • Pyrimidine vs.
  • Substituent Effects : The cyclohexanecarboxamide group in the target compound and 847388-33-4 enhances hydrophobicity, favoring membrane penetration. In contrast, 1383923-56-5’s 4-chlorobenzyl group increases steric bulk, likely improving selectivity for ALK/ROS1 kinases .

Pharmacokinetic Trade-offs

  • Solubility : The ethylenediamine linker in the target compound may improve aqueous solubility compared to 847388-33-4’s phenyl-imidazo[1,2-a]pyrimidine scaffold, which suffers from poor solubility.
  • Metabolic Stability: 1382485-40-6’s cyclobutane-carboxamide reduces oxidative metabolism, whereas the target compound’s pyridin-2-ylamino group may increase susceptibility to CYP450 enzymes .

Selectivity Challenges

While 1383923-56-5 and 1382485-40-6 exhibit high selectivity for ALK/ROS1 and JAK2, respectively, the target compound’s simpler pyrimidine-pyridine architecture risks off-target kinase interactions. This broad activity could be advantageous in polypharmacological contexts but requires rigorous selectivity screening.

Q & A

Basic Research Questions

Q. How to design a robust synthesis protocol for N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)cyclohexanecarboxamide?

  • Methodology : Use multi-step organic synthesis with protective group strategies. For example:

Pyrimidine core formation : Couple 6-chloropyrimidin-4-amine with pyridin-2-amine via nucleophilic aromatic substitution (optimize using DMF as solvent, 80°C, 12 hours) .

Amide linkage : React the intermediate with cyclohexanecarboxylic acid using HATU/DIPEA coupling reagents in dichloromethane (yield: ~60–70%) .

Purification : Employ silica gel chromatography (eluent: CH₂Cl₂/MeOH 9:1) and confirm purity via HPLC (>95%) .

Q. What analytical techniques are critical for confirming structural integrity?

  • Key methods :

  • NMR spectroscopy : ¹H/¹³C NMR to verify amine/amide protons (δ 6.5–8.5 ppm for pyrimidine/pyridine) and cyclohexane carboxamide (δ 1.2–2.5 ppm) .
  • HRMS : Validate molecular weight (C₂₀H₂₆N₆O₂, theoretical [M+H]⁺: 407.2145) .
  • IR spectroscopy : Confirm amide C=O stretch (~1650 cm⁻¹) and NH bends (~3300 cm⁻¹) .

Q. How to evaluate initial biological activity against kinase targets?

  • Approach :

  • Enzyme inhibition assays : Use recombinant kinases (e.g., EGFR, JAK2) with ADP-Glo™ kits. Report IC₅₀ values (e.g., IC₅₀ < 1 µM suggests high potency) .
  • Cellular assays : Test antiproliferative activity in cancer cell lines (e.g., MCF-7, A549) via MTT assays (72-hour exposure, dose range: 0.1–100 µM) .

Advanced Research Questions

Q. How to resolve contradictions in reported target selectivity across studies?

  • Strategies :

  • Comparative profiling : Screen against a kinase panel (e.g., 100+ kinases) to identify off-target effects .
  • Molecular docking : Use AutoDock Vina to model interactions with ATP-binding pockets (prioritize residues like Lys721 in EGFR) .
  • Mutagenesis studies : Validate binding hypotheses by mutating key residues (e.g., EGFR T790M) and re-testing inhibition .

Q. What SAR insights can guide optimization of the pyrimidine-amide scaffold?

  • Critical modifications :

  • Pyridine substitution : Replace pyridin-2-ylamino with pyrazol-1-yl to enhance solubility (logP reduction by ~0.5) without losing activity .
  • Cyclohexane ring : Introduce sp³-hybridized substituents (e.g., hydroxyl groups) to improve metabolic stability .
  • Linker length : Shorten the ethyl spacer to reduce conformational flexibility, potentially increasing binding affinity .

Q. How to address low bioavailability in preclinical models?

  • Solutions :

  • Prodrug design : Synthesize phosphate esters of the pyrimidine NH group to enhance aqueous solubility .
  • Nanocarriers : Encapsulate in PEGylated liposomes (size: 100–150 nm) to improve plasma half-life .
  • PK/PD modeling : Use in silico tools (e.g., GastroPlus) to predict absorption and adjust dosing regimens .

Q. How to validate mechanisms of action in complex biological systems?

  • Integrated methods :

  • Phosphoproteomics : Identify downstream signaling pathways via LC-MS/MS after compound treatment (e.g., MAPK/ERK inhibition) .
  • CRISPR-Cas9 screens : Knock out putative targets (e.g., PTK2) and assess resistance phenotypes .
  • In vivo xenografts : Monitor tumor regression in nude mice (dose: 10 mg/kg, i.v., q3d) with PET imaging (¹⁸F-FDG uptake) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.